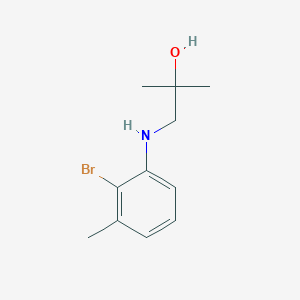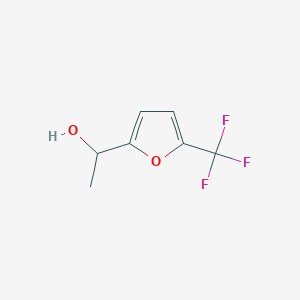![molecular formula C13H13NO B8776148 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine](/img/structure/B8776148.png)
2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine is a heterocyclic compound that features a fused furan and pyridine ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the desired heterocyclic structure . Another method involves the cyclization of appropriate precursors under specific conditions, such as using acetyl chloride for N-acetyl protection .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the heterocyclic ring.
Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, are common for modifying the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Wissenschaftliche Forschungsanwendungen
2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine involves its interaction with various molecular targets and pathways. For instance, it has been shown to induce poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activate caspase 9, and reduce the expression levels of proliferating cell nuclear antigen (PCNA), leading to antiproliferative effects . These actions suggest a complex mechanism that combines multiple pathways to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine: This compound has a similar fused ring structure but contains a sulfur atom instead of an oxygen atom.
2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridine: This compound features a pyrazole ring fused to a pyridine ring and exhibits different chemical properties.
Dibenzo[f,h]furo[2,3-b]quinoxaline: This compound has a more complex fused ring system and is used in different applications.
Uniqueness
2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine is unique due to its specific ring structure, which imparts distinct electronic and steric properties. These properties make it a valuable compound for various applications, particularly in the development of new therapeutic agents and materials .
Eigenschaften
Molekularformel |
C13H13NO |
|---|---|
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
2-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine |
InChI |
InChI=1S/C13H13NO/c1-2-4-10(5-3-1)13-8-11-9-14-7-6-12(11)15-13/h1-5,8,14H,6-7,9H2 |
InChI-Schlüssel |
GNEAGHCUKNVKGL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC2=C1OC(=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B8776088.png)
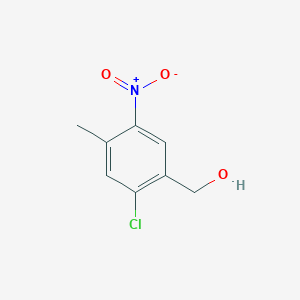
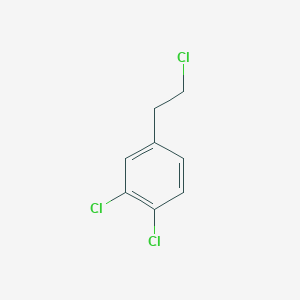
![N-[(2-Methylpyrimidin-4-YL)methylidene]hydroxylamine](/img/structure/B8776108.png)

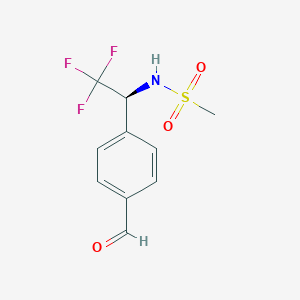


![(1H-pyrazolo[3,4-c]pyridin-5-yl)methanol](/img/structure/B8776150.png)
amine](/img/structure/B8776153.png)
